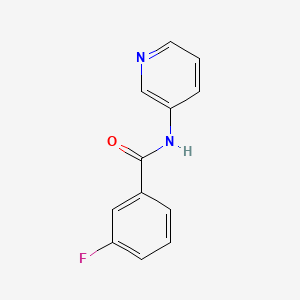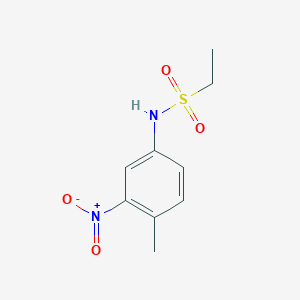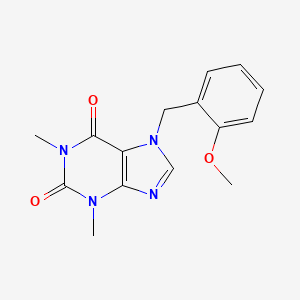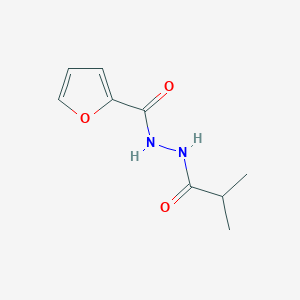
3-fluoro-N-3-pyridinylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-fluoro-N-3-pyridinylbenzamide, also known as FPBA, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and is known to exhibit various biological activities that make it a promising candidate for drug development.
作用機序
The mechanism of action of 3-fluoro-N-3-pyridinylbenzamide is not fully understood. However, it has been reported to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and histone deacetylase (HDAC). Inhibition of these enzymes leads to the suppression of inflammatory pathways and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 3-fluoro-N-3-pyridinylbenzamide exhibits various biochemical and physiological effects. It has been reported to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In addition, it has also been shown to inhibit the migration and invasion of cancer cells. Furthermore, it has been reported to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
One of the major advantages of 3-fluoro-N-3-pyridinylbenzamide is its high potency and selectivity towards its targets. This makes it a promising candidate for drug development. However, one of the limitations of this compound is its poor solubility in aqueous media, which can hinder its bioavailability and limit its use in vivo.
将来の方向性
There are several future directions for research on 3-fluoro-N-3-pyridinylbenzamide. One of the areas that require further investigation is the optimization of the synthesis method to obtain higher yields of the product. In addition, the mechanism of action of this compound needs to be elucidated further to understand its therapeutic potential fully. Furthermore, the use of 3-fluoro-N-3-pyridinylbenzamide in combination with other drugs needs to be explored to enhance its efficacy and reduce its toxicity. Finally, the development of novel formulations and drug delivery systems can improve the bioavailability and therapeutic potential of this compound.
Conclusion:
In conclusion, 3-fluoro-N-3-pyridinylbenzamide is a promising compound that exhibits various biological activities and has potential therapeutic applications. The synthesis method has been optimized to obtain high yields of the product, and its mechanism of action needs to be further elucidated. The compound exhibits several advantages, including high potency and selectivity towards its targets. However, its poor solubility in aqueous media limits its use in vivo. Future research should focus on optimizing the synthesis method, exploring its use in combination with other drugs, and developing novel formulations and drug delivery systems to improve its efficacy and reduce its toxicity.
合成法
The synthesis of 3-fluoro-N-3-pyridinylbenzamide involves the reaction of 3-aminopyridine with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields the desired product in good yield and purity. This synthesis method has been reported in various research articles and has been optimized to obtain high yields of the product.
科学的研究の応用
3-fluoro-N-3-pyridinylbenzamide has been extensively studied for its potential therapeutic applications in various diseases. It has been reported to exhibit antitumor, anti-inflammatory, and analgesic activities. In addition, it has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
3-fluoro-N-pyridin-3-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN2O/c13-10-4-1-3-9(7-10)12(16)15-11-5-2-6-14-8-11/h1-8H,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZITBGGJTKXRPNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)NC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-fluoro-N-(pyridin-3-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-methyl-3-phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5880172.png)
![N~1~-cyclopropyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5880176.png)
![N-(4-cyanophenyl)-2-[(4-fluorophenyl)thio]acetamide](/img/structure/B5880181.png)
![5-{[(2,5-dichlorophenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B5880188.png)



![4-methyl-N-[1-(4-morpholinyl)-2-(1-piperidinyl)ethylidene]benzenesulfonamide](/img/structure/B5880204.png)
![methyl 5-[(2-ethoxy-4-{[(3-mercapto-5-methyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenoxy)methyl]-2-furoate](/img/structure/B5880205.png)
![N'-[4-(diethylamino)benzylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5880225.png)
![2-furaldehyde [3-allyl-5-(4-methoxybenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5880244.png)
![N-(2-fluorobenzyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5880247.png)
![N'-{[2-(2,4-dichlorophenoxy)propanoyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5880257.png)